molecular formula C16H18BrNO3 B2947810 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide CAS No. 313517-60-1

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide

Cat. No.: B2947810
CAS No.: 313517-60-1
M. Wt: 352.228
InChI Key: JPIOUHYAYNMNOQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a bromine atom and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of furan-2-carboxylic acid, which is then converted to furan-2-carbonyl chloride. This intermediate reacts with 4-(pentyloxy)aniline in the presence of a base such as triethylamine to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: A similar compound with a bromophenyl group instead of a pentyloxyphenyl group.

    5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide: A derivative with a methoxy group instead of a pentyloxy group.

Uniqueness

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(4-pentoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-2-3-4-11-20-13-7-5-12(6-8-13)18-16(19)14-9-10-15(17)21-14/h5-10H,2-4,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIOUHYAYNMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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